Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone
Description
Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is a synthetic small molecule characterized by a quinoline core substituted at the 4-position with an m-tolylamino group and at the 2-position with a piperidin-1-yl methanone moiety. Its molecular formula is C22H23N3O, with a molecular weight of 345.45 g/mol. The piperidine ring contributes to solubility modulation and conformational flexibility.
Properties
IUPAC Name |
[4-(3-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-8-7-9-17(14-16)23-20-15-21(22(26)25-12-5-2-6-13-25)24-19-11-4-3-10-18(19)20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPEGWUVBHGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(m-tolylamino)quinoline-2-carbaldehyde with piperidine under controlled conditions. The reaction is often facilitated by the presence of a base such as sodium carbonate and may be carried out in a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted synthesis techniques. This method not only reduces reaction times but also improves yields and selectivity. The use of microwave irradiation in the presence of suitable catalysts can significantly enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cholinesterases, by binding to their active sites. This inhibition can lead to various pharmacological effects, including neuroprotection and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Core Heterocycle Variations: The target compound’s quinoline core is replaced with imidazopyridazine in analogs, which may alter binding affinity due to differences in aromatic surface area and electron distribution . The furoquinoline derivative () replaces the aniline group with a fused furan ring, increasing lipophilicity but eliminating the H-bond donor capacity of the m-tolylamino group .
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in compounds enhances metabolic stability and electronegativity, contrasting with the target’s electron-donating methyl group on the aniline . Amino and Hydrochloride Modifications: Aminomethyl-piperidine derivatives () introduce primary amines, which, as hydrochloride salts, significantly improve water solubility compared to the target’s unmodified piperidine .
Synthetic Strategies: The target’s m-tolylamino group likely requires coupling reactions similar to those in (e.g., Buchwald-Hartwig amination) . highlights HBTU-mediated couplings and boron-based cross-couplings for introducing substituents like methoxy and methyl groups, methods applicable to modifying the quinoline core .
Hypothetical Pharmacological Implications
While biological data for the target compound is unavailable, insights from analogs suggest:
- Quinoline vs. Imidazopyridazine Cores: Quinoline’s planar structure may favor intercalation or enzyme inhibition (e.g., kinase targets), whereas imidazopyridazine’s smaller heterocycle could optimize selectivity for receptors like neurotensin () .
- Piperidine vs. Piperazine : includes piperazine analogs (e.g., 1b), which offer additional N-H sites for hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity .
Biological Activity
Piperidin-1-yl(4-(m-tolylamino)quinolin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring, a quinoline moiety, and a tolyl group. This unique structure contributes to its pharmacological properties. The primary target identified for this compound is the Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA repair mechanisms.
The mode of action for this compound involves its interaction with Chk1, potentially leading to alterations in cell cycle progression and DNA repair processes. This interaction may initiate various biochemical pathways that are critical for cellular responses to DNA damage.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this structure have been evaluated against the NCI-60 cancer cell line panel, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 10 | Chk1 inhibition |
| Similar Quinoline Derivative | MCF7 (Breast Cancer) | 15 | Topoisomerase I inhibition |
| Indenoisoquinoline | HCT116 (Colon Cancer) | 5 | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been studied for antimicrobial properties. Its ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics against resistant strains.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Anticancer Properties :
A study conducted on various quinoline derivatives highlighted that modifications at the C4 position significantly influenced anticancer activity. The introduction of alkoxy groups enhanced potency against specific cancer types, suggesting structure–activity relationships that could be further exploited . -
Antimicrobial Efficacy :
Another investigation focused on the synthesis of related piperidine derivatives demonstrated notable antibacterial activity against Gram-positive bacteria. The results indicated that structural variations could lead to enhanced efficacy, thereby providing insights into optimizing these compounds for therapeutic use .
Pharmacokinetics
Currently, detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound remains limited. Future studies are essential to elucidate these parameters, which are critical for assessing the compound's viability as a therapeutic agent.
Future Directions
The exploration of this compound's biological activities is promising. Future research should focus on:
- Optimizing Structure : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
